3-(5-methyl-1H-imidazol-1-yl)propan-1-amine
Overview
Description
3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine is an organic compound with the molecular formula C7H13N3. It features an imidazole ring substituted with a methyl group at the 5-position and a propan-1-amine group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine typically involves the reaction of 3-(1H-imidazol-1-yl)propan-1-amine with a methylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminopropyl)imidazole
- 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine
- N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Uniqueness
3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position of the imidazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine, a compound featuring an imidazole ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a propan-1-amine backbone linked to a 5-methyl-substituted imidazole ring. This configuration is significant for its interactions with biological targets.
Research indicates that compounds with imidazole moieties, such as this compound, can modulate various biological pathways. Notable mechanisms include:
- Inhibition of Enzymes : The compound has been studied for its ability to inhibit human glutaminyl cyclase (QC), an enzyme implicated in Alzheimer’s disease. Inhibitors like this compound can reduce the generation of neurotoxic peptides, thereby offering therapeutic potential against neurodegenerative disorders .
- Anti-cancer Properties : The imidazole structure is often associated with anticancer activity. Studies have shown that similar compounds can inhibit heme oxygenase-1 (HO-1), which is overexpressed in various malignancies. The inhibition of HO-1 has been linked to reduced tumor growth and improved clinical outcomes .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound and related compounds:
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on target enzymes. For instance, the inhibition of HO-1 was evaluated using rat spleen microsomal fractions, revealing a dose-dependent response consistent with other known inhibitors .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features:
Properties
IUPAC Name |
3-(5-methylimidazol-1-yl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7-5-9-6-10(7)4-2-3-8/h5-6H,2-4,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGYIMPJXDYEJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN1CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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